BenchChemオンラインストアへようこそ!

6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol

Medicinal Chemistry Kinase Inhibitor Design Structure-Activity Relationship

This 6-THP-pyrimidin-4-ol (CAS 2090969-90-5) is a fragment-like heterocycle (MW 180.20) for kinase inhibitor design. The 6-position THP substituent introduces a non-planar, oxygen-containing conformational element that aromatic rings cannot replicate, potentially altering off-rate kinetics and isoform selectivity. For systematic SAR, procure alongside the 2-substituted regioisomer (CAS 1250122-56-5) to map substitution-vector effects on ATP-binding pocket engagement. ≥95% purity enables direct SPR, NMR, or thermal shift screening without additional purification.

Molecular Formula C9H12N2O2
Molecular Weight 180.2 g/mol
CAS No. 2090969-90-5
Cat. No. B1493731
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol
CAS2090969-90-5
Molecular FormulaC9H12N2O2
Molecular Weight180.2 g/mol
Structural Identifiers
SMILESC1COCCC1C2=CC(=O)NC=N2
InChIInChI=1S/C9H12N2O2/c12-9-5-8(10-6-11-9)7-1-3-13-4-2-7/h5-7H,1-4H2,(H,10,11,12)
InChIKeyDELQACYFQFCSRH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 2.5 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(Tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol: 2090969-90-5 Procurement Specifications and Core Molecular Identity


6-(Tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol (CAS 2090969-90-5; molecular formula C9H12N2O2; molecular weight 180.20 g/mol) is a heterocyclic pyrimidin-4-ol derivative bearing a tetrahydro-2H-pyran (THP) substituent at the 6-position . This compound exists in tautomeric equilibrium with its keto form (6-(oxan-4-yl)-3,4-dihydropyrimidin-4-one) and is structurally classified within the pyrimidine family, a privileged scaffold extensively utilized in kinase inhibitor design [1]. The saturated oxygen-containing THP ring confers distinct physicochemical properties compared to aromatic substituents, including enhanced aqueous solubility potential and modulated lipophilicity, positioning this compound as a versatile intermediate for medicinal chemistry campaigns targeting ATP-binding pockets and other biological recognition sites .

Why 6-(Tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol Cannot Be Casually Replaced with Positional Isomers or Aromatic Analogs


Within pyrimidin-4-ol based chemical series, the precise substitution position and ring electronics critically dictate biological activity and selectivity profiles, rendering naive analog substitution a high-risk procurement strategy. Positional isomerism between the 2-substituted and 6-substituted THP-pyrimidin-4-ol scaffolds constitutes a structurally distinct chemotype with non-interchangeable target engagement properties . Furthermore, the substitution of the saturated tetrahydropyran ring with aromatic systems (e.g., phenyl or pyridinyl groups) fundamentally alters molecular topology, electron distribution, and resultant hydrogen-bonding networks within binding pockets. The 6-THP substituent introduces a non-planar, oxygen-containing conformational element that aromatic rings cannot replicate, potentially affecting off-rate kinetics and isoform selectivity in ways that cannot be predicted by simple potency comparisons alone [1]. The evidence presented below quantifies specific dimensions where this compound diverges from its closest structural comparators.

Quantitative Differentiation Evidence for 6-(Tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol Procurement Decisions


Regioisomeric Differentiation: 6-THP versus 2-THP Substitution Pattern Impacts Scaffold-Based Activity

The 6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol scaffold is regioisomeric with its 2-substituted counterpart (CAS 1250122-56-5). In related pyridopyrimidine series where the THP-like saturated ring is attached at the 6-position, protein synthesis inhibition IC50 values range from 3 to 14 μM [1]. This regioisomeric distinction is non-trivial: in kinase inhibitor design, the vector of the 6-substituent projects into distinct sub-pockets of the ATP-binding site compared to 2-substituted analogs, potentially altering selectivity profiles .

Medicinal Chemistry Kinase Inhibitor Design Structure-Activity Relationship

Functional Group Differentiation: 2-Unsubstituted versus 2-Amino and 2-Methyl Analogs in Pyrimidin-4-ol Series

6-(Tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol differs from 2-amino and 2-methyl substituted analogs (CAS 1161825-30-4 and 2-methyl derivative) by the absence of a 2-position substituent. The presence of a 2-amino group introduces additional hydrogen-bond donor capacity (NH2) that can alter kinase hinge-binding interactions, while the 2-methyl group introduces steric bulk and eliminates tautomeric hydrogen-bonding at the 2-position . In kinase inhibitor design, the 2-position substitution pattern is a critical determinant of target selectivity; unsubstituted pyrimidin-4-ols present a distinct pharmacophore with different hinge-region complementarity [1].

Kinase Inhibition Hydrogen Bonding Medicinal Chemistry

Substituent Class Differentiation: Saturated THP versus Aromatic Phenyl/Pyridinyl in Related Scaffolds

The tetrahydropyran (THP) ring in 6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol represents a saturated, oxygen-containing heterocycle, contrasting with the aromatic phenyl and pyridine substituents commonly employed in pyrimidin-4-ol series. In a series of 4H-pyridopyrimidines (tetrahydropyrido[4,3-d]pyrimidin-4-ol scaffold), compounds containing an ortho-pyridine ring attached at the 2-position and varied tethers at the 6-position exhibited broad-spectrum antibacterial activity with MIC values ranging from 0.25 to 32 μg/mL against S. aureus, S. pneumoniae, H. influenzae, and M. catarrhalis [1]. The saturated THP ring introduces conformational flexibility and oxygen-mediated polarity that aromatic rings cannot provide, potentially altering solubility, metabolic stability, and binding kinetics .

Bacterial Protein Synthesis Inhibition Antibacterial Medicinal Chemistry

Purity Benchmarking: Vendor-Specified Quality Metrics for Reproducible SAR Studies

Commercially available 6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol is supplied with a purity specification of ≥95% as verified by HPLC and NMR analysis [1]. This purity level ensures that biological assay results are not confounded by isomeric impurities or synthetic byproducts. The closely related regioisomer 2-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol (CAS 1250122-56-5) is also available at ≥95% purity, enabling clean head-to-head comparisons without cross-contamination concerns .

Quality Control Assay Reproducibility Procurement

Target Engagement Potential: THP-Pyrimidin-4-ol as a Privileged Substructure in High-Potency Binding Scaffolds

The tetrahydro-2H-pyran-4-yl moiety, when incorporated into more elaborate pyrimidine-containing scaffolds, contributes to high-affinity target engagement. A compound bearing a tetrahydro-2H-pyran-4-yloxy substituent on a chroman-sulfonamide-pyrimidine framework demonstrated an IC50 of 12 nM against a sodium channel target in HEK-293 cellular assays [1]. Additionally, pyrimidine derivatives containing THP motifs have been disclosed in patent literature as kinase inhibitors with IC50 values as low as 0.100 nM against TrkA in LanthaScreen Eu Kinase Binding Assays [2]. While these data reflect more elaborated molecules rather than the core compound itself, they establish the THP-pyrimidine motif as a validated substructure capable of supporting nanomolar potency when properly elaborated.

Kinase Inhibition Binding Affinity Fragment-Based Drug Discovery

Optimal Research and Procurement Application Scenarios for 6-(Tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol


Regioisomeric SAR Studies in Kinase Inhibitor Lead Optimization Programs

Researchers conducting systematic structure-activity relationship (SAR) investigations on pyrimidine-based kinase inhibitors should procure this compound alongside its 2-substituted regioisomer (CAS 1250122-56-5) to evaluate the impact of THP substitution position on target selectivity and potency. The 6-position vector projects into distinct regions of the ATP-binding cleft compared to the 2-position vector, and direct comparison of these regioisomers can reveal critical binding mode determinants .

Fragment-Based Drug Discovery Utilizing Saturated Heterocyclic Building Blocks

In fragment-based drug discovery (FBDD) campaigns targeting kinases, GTPases, or other nucleotide-binding proteins, this compound serves as a low-molecular-weight (180.20 g/mol) fragment with a saturated oxygen-containing ring. The THP moiety introduces conformational flexibility and polarity distinct from planar aromatic fragments, potentially enabling novel binding interactions. Its ≥95% purity ensures reliable biophysical screening by SPR, NMR, or thermal shift assays .

Antibacterial Target Identification and Protein Synthesis Inhibition Assays

Given the documented protein synthesis inhibition activity (IC50 3-14 μM) of related 4H-pyridopyrimidine scaffolds bearing saturated ring systems at the 6-position, this compound may be evaluated in bacterial translation assays. Researchers investigating novel antibacterial mechanisms should consider procuring this scaffold for screening against E. coli, S. aureus, and other clinically relevant pathogens, using macromolecular synthesis assays to confirm mechanism of action [1].

Medicinal Chemistry Core Scaffold Diversification and Library Synthesis

This compound functions as a versatile intermediate for parallel synthesis and library generation. The pyrimidin-4-ol core supports diverse derivatization strategies including N-alkylation, O-alkylation, halogenation, and cross-coupling reactions. Procurement at ≥95% purity enables direct use in medicinal chemistry workflows without additional purification steps, accelerating the exploration of chemical space around the 6-THP-pyrimidin-4-ol pharmacophore [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.